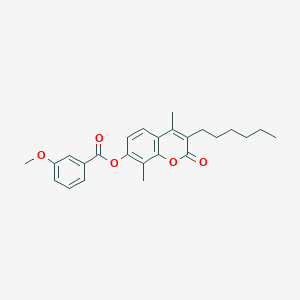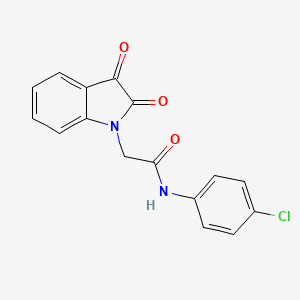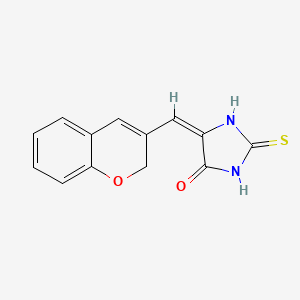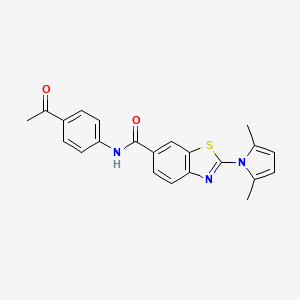
3-hexyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl 3-methoxybenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-hexyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl 3-methoxybenzoate is a synthetic organic compound belonging to the class of chromen-2-one derivatives. These compounds are known for their diverse biological activities and potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. The structure of this compound features a chromen-2-one core with hexyl and dimethyl substituents, as well as a methoxybenzoate ester group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-hexyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl 3-methoxybenzoate typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Chromen-2-one Core: This step involves the cyclization of appropriate precursors, such as salicylaldehyde derivatives, in the presence of catalysts like piperidine or pyridine.
Substitution Reactions: Introduction of hexyl and dimethyl groups can be achieved through alkylation reactions using alkyl halides in the presence of strong bases like sodium hydride or potassium carbonate.
Esterification: The final step involves the esterification of the chromen-2-one derivative with 3-methoxybenzoic acid using coupling agents like dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques like crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-hexyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl 3-methoxybenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can convert carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester or aromatic positions, using reagents like sodium methoxide or Grignard reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-hexyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl 3-methoxybenzoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials with specific properties, such as fluorescence or photostability.
Mechanism of Action
The mechanism of action of 3-hexyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl 3-methoxybenzoate involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may result from the inhibition of bacterial enzymes or disruption of cell membranes. Its anticancer properties could be due to the induction of apoptosis or inhibition of cell proliferation through pathways involving caspases or cell cycle regulators.
Comparison with Similar Compounds
Similar Compounds
- 4-methyl-2-oxo-2H-chromen-7-yl 3-methoxybenzoate
- 2-[(3-hexyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoic acid
- Ethyl 3-[7-(2-ethoxy-2-oxoethoxy)-4,8-dimethyl-2-oxo-2H-chromen-3-yl]propanoate
Uniqueness
3-hexyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl 3-methoxybenzoate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, solubility, and biological activity profiles, making it a valuable compound for targeted research and applications.
Properties
Molecular Formula |
C25H28O5 |
|---|---|
Molecular Weight |
408.5 g/mol |
IUPAC Name |
(3-hexyl-4,8-dimethyl-2-oxochromen-7-yl) 3-methoxybenzoate |
InChI |
InChI=1S/C25H28O5/c1-5-6-7-8-12-21-16(2)20-13-14-22(17(3)23(20)30-25(21)27)29-24(26)18-10-9-11-19(15-18)28-4/h9-11,13-15H,5-8,12H2,1-4H3 |
InChI Key |
MMQYPAUIOBXGJO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1=C(C2=C(C(=C(C=C2)OC(=O)C3=CC(=CC=C3)OC)C)OC1=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-hydroxy-4-(2-methyl-2,3-dihydro-1-benzofuran-5-carbonyl)-1-[3-(morpholin-4-yl)propyl]-5-(thiophen-2-yl)-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B11136372.png)
![1-(3-Chlorophenyl)-2-[2-(4-methoxyphenyl)ethyl]-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11136374.png)
![2-[2-Amino-5-(4-bromophenyl)-4-pyrimidinyl]-5-[(2-chloro-4-fluorobenzyl)oxy]phenol](/img/structure/B11136378.png)
![4-[({[3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetyl)amino]butanoic acid](/img/structure/B11136381.png)
![(2E)-3-[2-(4-ethylpiperazin-1-yl)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-2-(phenylsulfonyl)prop-2-enenitrile](/img/structure/B11136405.png)
![N-(4-chlorophenyl)-2-[(3Z)-2-oxo-3-(5-oxo-2-thioxoimidazolidin-4-ylidene)-2,3-dihydro-1H-indol-1-yl]acetamide](/img/structure/B11136411.png)
![2-(3,5-Dimethyl-4-isoxazolyl)-1-[4-(2,3,4-trimethoxybenzyl)piperazino]-1-ethanone](/img/structure/B11136433.png)
![(5Z)-5-(3-methoxybenzylidene)-2-[(E)-2-(4-methoxyphenyl)ethenyl][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11136454.png)
![Di-tert-butyl 2,6-dimethyl-4-[5-(2-nitrophenyl)furan-2-yl]-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B11136455.png)

![2-(2,4-dimethylpyrimido[1,2-b]indazol-3-yl)-N-(3-methylbutyl)acetamide](/img/structure/B11136462.png)
![N-{1-[(2-fluorophenyl)amino]-2-oxo-2-phenylethyl}benzamide](/img/structure/B11136464.png)
